Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron
Description
Chemical Identity & Structural Composition of Benzonitrile-Chloronickel-Cyclopentane-Dicyclohexylphosphane-Iron Systems
The compound is defined by the molecular formula $$ \text{C}{43}\text{H}{70}\text{ClFeNNiP}_2 $$ , integrating nickel and iron centers within a ligand framework of benzonitrile, cyclopentane, and dicyclohexylphosphane groups. Key structural features include:
- Benzonitrile : An aromatic nitrile ($$ \text{C}6\text{H}5\text{CN} $$) that enhances electron-withdrawing characteristics, facilitating metal-ligand coordination through its cyano group .
- Chloronickel : A nickel(II) center bonded to a chloride ligand, likely adopting a square planar or tetrahedral geometry influenced by phosphine coordination .
- Cyclopentane : A five-membered hydrocarbon ring contributing steric bulk, modulating the spatial arrangement of adjacent phosphane ligands.
- Dicyclohexylphosphane Ligands : Bulky phosphine groups ($$ \text{P}(\text{C}6\text{H}{11})_2 $$) that stabilize low-valent metal centers via σ-donation and π-backbonding, while suppressing undesired side reactions like β-hydride elimination .
- Iron : A secondary metal center hypothesized to participate in redox processes or cooperative catalysis with nickel, though its exact role requires further elucidation.
The phosphane ligands exhibit bidentate coordination, with one arm featuring a diphenylphosphanylethyl group attached to a cyclopentyl scaffold. This arrangement creates a rigid chiral environment around the metals, potentially enabling enantioselective catalysis . X-ray crystallography of analogous complexes suggests octahedral geometry at nickel, with phosphine and chloride ligands occupying equatorial positions .
Historical Development of Multimetallic Phosphane-Ligand Complexes in Coordination Chemistry
The evolution of phosphane-ligand complexes began in 1870 with the synthesis of $$ \text{PtCl}2(\text{PEt}3)_2 $$ by Cahours and Gal, demonstrating phosphines’ ability to modulate metal reactivity . Key milestones include:
- Mid-20th Century : Walter Reppe’s work on nickel-phosphine catalysts for alkyne carbonylation highlighted phosphines’ role in stabilizing reactive intermediates, paving the way for industrial hydroformylation processes .
- 1960s–1970s : Discovery of Wilkinson’s catalyst ($$ \text{RhCl}(\text{PPh}3)3 $$) and Vaska’s complex ($$ \text{IrCl}(\text{CO})(\text{PPh}3)2 $$) established phosphines as indispensable ligands for homogeneous catalysis, enabling hydrogenation and oxidative addition reactions .
- 21st Century : Advances in bidentate phosphine ligands, such as Josiphos and BINAP, emphasized the importance of ligand architecture in controlling stereoselectivity. The integration of nitrile-containing ligands, as seen in this compound, emerged from studies showing benzonitrile’s ability to stabilize nickel(0) intermediates and promote reductive elimination .
Modern designs, including the present complex, exploit phosphines’ electronic and steric tunability to access unprecedented reactivities. For instance, benzonitrile-derived ligands were recently shown to attenuate nickel’s electron density, favoring C–C bond formation over β-hydride elimination in cross-coupling reactions . This principle likely extends to the iron-nickel system, where cooperative effects between metals could enable multi-step catalytic cycles unachievable with monometallic analogs.
Properties
Molecular Formula |
C43H58ClFeNNiP2- |
|---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1 |
InChI Key |
ZVSAOIBZIZNXRK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Approach
Cyclopentyl derivatives are functionalized with phosphorus groups using organomagnesium intermediates. For example:
- Cyclopentylmagnesium bromide reacts with chlorodicyclohexylphosphine under anhydrous THF at −78°C, yielding dicyclohexyl(cyclopentyl)phosphane.
- Subsequent alkylation with 1-diphenylphosphanylethyl groups is achieved via Michaelis-Arbuzov rearrangement , using ethyl diphenylphosphinite and a strong base (e.g., NaH).
Palladium-Catalyzed Coupling
Arylphosphines are introduced using Suzuki-Miyaura coupling. For instance:
- 2-Bromocyclopentane reacts with diphenylphosphine boronic ester in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) and K₂CO₃ in DMF at 80°C. Yields range from 65–88% depending on substituents.
Coordination of Metal Centers
The complex incorporates both nickel and iron, requiring sequential metallation steps.
Nickel Chloride Coordination
Nickel(II) chloride reacts with the phosphine ligand in benzonitrile solvent:
Iron Incorporation
Iron is introduced via ligand substitution or redox reactions :
- Ferrocene derivatives are treated with the nickel-phosphine complex in cyclopentane under argon. For example, [Fe(C₅H₅)(CO)₂(PPh₃)] reacts with [NiCl₂(phosphane)₂] at 100°C, displacing CO ligands.
- Alternative routes use iron pentacarbonyl (Fe(CO)₅) under UV irradiation to generate reactive iron intermediates.
Assembly of the Final Complex
The heterometallic structure is assembled through stepwise ligand addition :
Cyclopentane Backbone Functionalization
Cyclopentane is functionalized via radical halogenation or ozonolysis :
Benzonitrile Coordination
Benzonitrile acts as a co-ligand, binding to nickel:
- The [NiCl₂(phosphane)₂] complex is refluxed with excess benzonitrile in toluene, replacing chloride ligands.
Industrial-Scale Synthesis
Industrial protocols emphasize cost efficiency and scalability:
Challenges and Optimizations
- Ligand Steric Effects : Bulky phosphine ligands hinder metal coordination, requiring elevated temperatures (100–120°C).
- Oxidation Sensitivity : Iron intermediates are prone to oxidation; reactions must be conducted under inert atmospheres.
- Byproduct Formation : Competing pathways generate [Ni(phosphane)₃]⁺ or Fe(CO)₃ residues, mitigated by stoichiometric control.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the metal centers.
Reduction: Reduction reactions can be performed to revert the compound to its original state or to form new derivatives.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the metal centers, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Catalysis
The compound's metal centers, particularly iron and nickel, are integral to its catalytic properties. It serves as a catalyst in various organic reactions, including:
- Hydrogenation Reactions : The compound can facilitate the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons. This process is critical in the production of fuels and fine chemicals.
- Cross-Coupling Reactions : It is employed in Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds between organic molecules. This application is vital in synthesizing pharmaceuticals and agrochemicals.
Case Study: Hydrogenation of Unsaturated Fatty Acids
A study demonstrated that this compound effectively catalyzes the hydrogenation of unsaturated fatty acids, resulting in improved stability and shelf life of edible oils. The reaction conditions were optimized for maximum yield and selectivity, showcasing the compound's potential in food chemistry.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymerization Initiators : The compound can act as an initiator for polymerization processes, leading to the development of novel polymers with tailored properties.
- Nanomaterials Synthesis : It has been utilized in the synthesis of metal nanoparticles, which have applications in electronics, catalysis, and medicine.
Case Study: Synthesis of Metal Nanoparticles
Research indicated that using this organometallic compound as a precursor led to the formation of stable metal nanoparticles with uniform size distribution. These nanoparticles exhibited enhanced catalytic activity compared to their bulk counterparts.
Medicinal Chemistry
The complex structure of this compound allows it to interact with biological systems effectively:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its ability to disrupt cell membranes makes it a candidate for developing new antimicrobial agents.
- Drug Delivery Systems : The phosphane ligands can be functionalized to enhance drug delivery systems, potentially improving the bioavailability of therapeutic agents.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The metal centers in the compound can coordinate with various ligands, facilitating catalytic reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Benzonitrile Derivatives
Benzonitrile derivatives vary in substituents, affecting electronic properties and coordination behavior. For example:
Fluorinated analogs (e.g., CAS 944352-59-4 ) exhibit higher electronegativity, whereas the target compound’s unsubstituted benzonitrile may favor stronger π-backbonding with metals.
Nickel and Iron Chelators
Iron chelators like desferrioxamine (DFO) and di-2-pyridylketone thiosemicarbazones (Dp44mT) show anti-proliferative activity by sequestering cellular iron . The target compound’s iron component could mimic this mechanism, but its nickel moiety introduces redox versatility. Comparative
The heterometallic nature may enable dual-metal interactions, unlike classical chelators.
Phosphane Ligand Systems
Phosphane ligands with cyclohexyl/diphenyl groups (e.g., compound 68 in ) are synthesized via halide substitution. Comparisons:
The target’s cyclopentane backbone may reduce conformational flexibility compared to biphenyl systems.
Cyclopentane vs. Cyclohexane in Coordination Chemistry
Cyclopentane’s ring strain (109° vs. ideal 108°) enhances reactivity in hydrates , whereas cyclohexane’s chair conformation improves stability. In the target compound, cyclopentane may facilitate tighter metal-ligand bonding due to strain-induced electron redistribution.
Iron Bioavailability Comparisons
Iron bisglycinate exhibits superior bioavailability (vs. ferrous sulfate) in food fortification . The target compound’s iron component, if bioavailable, could combine chelation and catalytic properties, though its phosphane ligand may reduce solubility compared to amino acid chelates.
Biological Activity
Overview of the Compound
The compound is a complex organometallic compound that includes elements such as nickel, iron, and phosphorus, along with organic moieties like benzonitrile and cyclopentane. Organometallic compounds often exhibit unique biological activities due to their metal centers and organic ligands, which can influence their interactions with biological systems.
Structure and Composition
- Benzonitrile : An aromatic nitrile that may contribute to the compound's lipophilicity and ability to penetrate biological membranes.
- Chloronickel : Nickel in a chlorinated form, which can play a role in catalysis and may exhibit antimicrobial properties.
- Cyclopentane and Dicyclohexyl : These cyclic hydrocarbons can affect the sterics and electronic properties of the compound.
- Phosphane Ligand : The presence of phosphane ligands can enhance the reactivity of metal centers and influence interactions with biomolecules.
Antimicrobial Properties
Research has shown that organometallic compounds can possess significant antimicrobial activity. For instance, nickel complexes have been studied for their effectiveness against various bacterial strains. The chloronickel component may enhance this activity by disrupting bacterial cell membranes or interfering with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the potential therapeutic applications of such compounds. Studies involving similar organometallic complexes have demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 | |
| A549 | 25 |
The proposed mechanisms by which organometallic compounds exert biological effects include:
- Metal Ion Interaction : Metal ions can interact with biomolecules such as proteins and nucleic acids, potentially leading to structural changes or inhibition of function.
- Reactive Oxygen Species Generation : Many organometallic compounds induce oxidative stress in cells, contributing to cytotoxic effects.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism.
Case Study 1: Antimicrobial Activity
A study conducted on a series of nickel-based complexes demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that the presence of benzonitrile enhanced membrane permeability, facilitating the entry of the nickel ion into bacterial cells, which disrupted metabolic functions.
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies on dicyclohexylphosphane complexes showed promising results against breast cancer cell lines. The complexes induced apoptosis through ROS-mediated pathways. The study highlighted the potential for these compounds in developing new anticancer therapies.
Q & A
Basic: What synthetic methodologies are recommended for preparing the phosphane ligand dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane, and how is its steric/electronic profile characterized?
Answer:
The phosphane ligand is synthesized via stepwise alkylation and phosphination reactions. Key steps include:
Cyclopentyl backbone functionalization with diphenylphosphine groups using Grignard reagents.
Purification via column chromatography under inert atmosphere to prevent oxidation .
Characterization employs P NMR to confirm ligand geometry and X-ray crystallography to resolve steric parameters (e.g., cone angles). Comparative IR spectroscopy assesses electron-donating capacity by monitoring shifts in CO stretching frequencies in model metal carbonyl complexes .
Basic: How are thermodynamic properties (e.g., viscosity, dipole moment) of benzonitrile experimentally determined, and what anomalies exist in temperature-dependent data?
Answer:
- Viscosity : Measured using capillary viscometers or rheometers. Benzonitrile exhibits a nonlinear viscosity-temperature profile, with fluctuations near 313 K attributed to benzene-ring stacking interactions (validated by molecular dynamics simulations) .
- Dipole Moment : Determined via dielectric constant measurements or Stark spectroscopy. Reported values vary between 4.01–4.18 D due to solvent polarity effects .
- Contradiction : Discrepancies in vapor pressure data (e.g., NIST vs. Farzaliev et al.) arise from differences in experimental setups (static vs. dynamic methods) .
Advanced: How does benzonitrile’s adsorption behavior on transition metals (Ni, Fe, Pd) influence catalytic activity in cross-coupling reactions involving chloronickel complexes?
Answer:
Benzonitrile acts as a π-acidic co-ligand, stabilizing low-valent nickel intermediates during C–CN bond activation. Surface-enhanced Raman spectroscopy (SERS) reveals distinct adsorption modes:
- Flat-lying orientation on Ni(111) enhances backdonation, weakening the C–CN bond .
- Vertical adsorption on Fe-doped carbon nanostructures promotes electron transfer, critical for catalytic turnover in Kumada couplings .
Contradictions in turnover frequency (TOF) between Ni and Fe systems are linked to solvent choice (e.g., cyclopentane vs. benzonitrile) altering metal-ligand binding dynamics .
Advanced: How can molecular dynamics (MD) simulations resolve contradictions in experimental viscosity and diffusion coefficients of benzonitrile at elevated temperatures?
Answer:
MD simulations using OPLS-AA force fields reproduce benzonitrile’s viscosity fluctuations near 313 K, linking them to transient ring-stacking clusters. Key parameters:
- Radial distribution functions (RDFs) show increased π-π interactions at 313 K .
- Diffusion coefficients correlate with cluster lifetimes (>10 ps) observed in simulations .
Validation against laser-induced fluorescence (LIF) spectra confirms stacking-induced conformational changes .
Advanced: What role does the dicyclohexylphosphane ligand play in stabilizing iron centers during redox processes, and how does its structure compare to analogous ligands?
Answer:
The ligand’s bulky dicyclohexyl groups prevent iron aggregation via steric shielding, while the cyclopentyl-diphenylphosphine moiety enhances electron donation. Comparative studies with PPh show:
- Higher thermal stability : Decomposition onset at 220°C vs. 180°C for PPh.
- Redox potential shifts : Fe(II)/Fe(III) couple at −0.45 V (vs. SCE) in cyclic voltammetry, attributed to stronger σ-donation .
Methodological: How can density functional theory (DFT) models elucidate the mechanism of C–CN bond activation in benzonitrile by zerovalent nickel complexes?
Answer:
DFT (B3LYP/def2-TZVP) identifies a two-step pathway:
Oxidative addition : Ni inserts into the C–CN bond (ΔG‡ = 28 kcal/mol).
Ligand-assisted dissociation : Benzonitrile’s nitrile group stabilizes the transition state via η-coordination .
Contradictions in experimental TOFs are explained by solvent effects (e.g., benzonitrile’s dipole moment lowering activation barriers) .
Methodological: What spectroscopic techniques are optimal for analyzing hydrogen-bonding interactions between benzonitrile and protic solvents in catalytic systems?
Answer:
- FTIR : CN stretching frequency shifts (Δν = −15 cm in HO) indicate H-bond strength .
- UV-Vis : Solvatochromic shifts in charge-transfer bands quantify solvent polarity effects.
- 2D-Raman : Maps transient H-bond networks in cyclopentane/benzonitrile mixtures .
Contradiction Analysis: Why do reported adsorption energies of benzonitrile on Pt vs. Fe surfaces vary by >30 kJ/mol, and how can this be reconciled?
Answer:
Discrepancies arise from:
Surface morphology : Pt(111) favors flat adsorption (E = −52 kJ/mol), while Fe(110) prefers vertical binding (E = −22 kJ/mol) .
Doping effects : Fe-doped carbon surfaces increase E to −45 kJ/mol due to enhanced π-backdonation .
Combining temperature-programmed desorption (TPD) with SERS resolves these variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
